molecular formula C17H15N3O6 B1667723 バルサラジド

バルサラジド

カタログ番号: B1667723
分子量: 357.32 g/mol
InChIキー: IPOKCKJONYRRHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Adult Patients with Ulcerative Colitis

Multiple studies have demonstrated that balsalazide is effective in treating active ulcerative colitis. A pivotal randomized controlled trial showed that patients receiving balsalazide achieved higher rates of symptomatic remission compared to those treated with mesalamine:

  • Symptomatic remission rates after 12 weeks were 88% for balsalazide versus 57% for mesalamine.
  • Complete remission (defined as no or mild symptoms) was also significantly higher in the balsalazide group at various time points (e.g., 62% vs. 37% at 12 weeks) .

Pediatric Population

Balsalazide has also been evaluated in pediatric patients aged 5 to 17 years with mild-to-moderate ulcerative colitis. A multicenter study found:

  • Clinical improvement was observed in 45% of patients receiving a higher dose (6.75 g/day).
  • Histological improvement was noted in about 50% of patients treated with this dosage after eight weeks .

Safety Profile

Balsalazide is generally well-tolerated across different populations. In clinical trials:

  • Adverse events were reported less frequently in patients treated with balsalazide compared to those on mesalamine (48% vs. 71%) .
  • Common side effects included headache and abdominal pain, which were consistent across dosing regimens .

Long-term Management

Long-term studies indicate that balsalazide can be safely administered over extended periods (up to 1.4 years) for managing ulcerative colitis without significant adverse effects . This makes it a viable option for maintenance therapy.

Comparative Studies

Balsalazide has been compared with other treatments for ulcerative colitis, including sulfasalazine and mesalamine formulations. Findings suggest that:

  • Balsalazide demonstrates superior efficacy and tolerability compared to traditional sulfasalazine .
  • It provides a more favorable pharmacokinetic profile, with lower systemic exposure and fewer side effects .

Potential Future Applications

Research continues into the broader applications of balsalazide beyond ulcerative colitis treatment. Investigations are exploring its use in:

  • Combination therapies : Ongoing studies are assessing the efficacy of balsalazide in conjunction with biologics or other immunosuppressive agents.
  • Other gastrointestinal disorders : There is potential for balsalazide's application in Crohn's disease and other inflammatory bowel diseases due to its localized action within the gastrointestinal tract.

Summary Table of Key Studies on Balsalazide

Study TypePopulationDosagePrimary EndpointResults
RCTAdults6.75 g/day vs. 2.4 g/daySymptomatic remission at 12 weeksBalsalazide: 88%, Mesalamine: 57%
RCTPediatric2.25 g/day vs. 6.75 g/dayClinical improvement at 8 weeksImprovement: 45% (6.75 g), 37% (2.25 g)
Long-term StudyAdultsTwice daily dosingSafety and tolerabilitySafe for up to 1.4 years

生化学分析

Biochemical Properties

Balsalazide is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug . The cleavage is performed by bacterial azoreduction . Mesalamine may decrease inflammation by blocking the production of arachidonic acid metabolites topically in the colon mucosa .

Cellular Effects

Balsalazide exerts its effects on various types of cells, particularly those in the colon where it is activated. It is known to inhibit the function of natural killer cells, mast cells, neutrophils, mucosal lymphocytes, and macrophages, and is a scavenger/inhibitor of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of Balsalazide involves its conversion to mesalamine in the colon. Mesalamine then acts to decrease inflammation by blocking the production of arachidonic acid metabolites . This action is believed to occur topically in the colon mucosa .

Temporal Effects in Laboratory Settings

In clinical trials, Balsalazide has shown to be effective in maintaining remission in patients with ulcerative colitis. High dose Balsalazide (3.0 g twice daily) was superior in maintaining remission compared with a low dose (1.5 g twice daily) or a standard dose of mesalamine (0.5 g three times daily) .

Dosage Effects in Animal Models

Higher doses have been found to be more effective in maintaining remission in patients with ulcerative colitis .

Metabolic Pathways

Balsalazide is involved in the arachidonic acid metabolic pathway. It is converted to mesalamine, which then acts to block the production of arachidonic acid metabolites .

Transport and Distribution

Balsalazide is delivered intact to the colon where it is cleaved by bacterial azoreduction to produce mesalamine . This ensures that the active agent is delivered directly to the site of inflammation.

生物活性

Balsalazide is a prodrug primarily used in the treatment of ulcerative colitis (UC). It is designed to release mesalamine (5-aminosalicylic acid) in the colon, where it exerts its therapeutic effects. This article explores the biological activity of balsalazide, its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

Balsalazide is enzymatically cleaved in the colon by bacterial azoreduction to release mesalamine and 4-aminobenzoyl-beta-alanine, the latter being an inert carrier moiety. The released mesalamine acts as an anti-inflammatory agent, targeting various pathways involved in the inflammatory response:

  • Inhibition of Prostaglandin Synthesis : Mesalamine inhibits both cyclooxygenase (COX) enzymes and lipoxygenase pathways, reducing the production of pro-inflammatory mediators.
  • Scavenging of Free Radicals : Mesalamine has antioxidant properties that help mitigate oxidative stress in the colonic mucosa.
  • Modulation of Immune Response : It influences leukocyte adherence and migration, contributing to its anti-inflammatory effects .

Pharmacokinetics

Balsalazide exhibits low systemic absorption; over 99% of its active component is delivered to the colon. In clinical studies, approximately 65% of a single dose was recovered as mesalamine and its metabolites . The pharmacokinetic profile shows significant inter-subject variability, with a mean peak plasma concentration occurring approximately 1 to 2 hours post-administration .

Case Studies and Clinical Trials

  • Long-term Safety and Tolerability :
    A study assessing the long-term use of balsalazide (up to 1.4 years) reported that it was well-tolerated among patients with UC. Adverse events were primarily gastrointestinal, with drug-related adverse events occurring in 8.9% of patients .
  • Patient-led Dosing Study :
    A three-year study evaluated patient-led dosing strategies for balsalazide. Results indicated that 44% of patients in stable remission relapsed within three years, while 59% of those newly in remission relapsed within 22 months. The median daily dose was found to be effective at maintaining remission .
  • Pediatric Efficacy :
    In a study involving pediatric patients aged 5 to 17 years, balsalazide demonstrated a clinical improvement rate of 45% at a higher dosage (6.75 g/day) compared to 37% at a lower dosage (2.25 g/day). Histological improvement was observed in about 50% of patients receiving the higher dose .
  • Comparative Efficacy :
    A double-blind trial compared two doses (3 g vs. 6 g/day) over 12 months, revealing similar remission rates (77% for 3 g/day and 68% for 6 g/day). The study concluded that balsalazide is effective for maintaining remission with minimal adverse effects .

Safety Profile

Balsalazide has a favorable safety profile compared to other treatments for UC such as sulfasalazine. Common adverse effects include headache, abdominal pain, and diarrhea; however, serious adverse events were rare . Table 1 summarizes the adverse reactions reported in clinical trials.

Adverse ReactionBalsalazide Group (%)Placebo Group (%)
Abdominal Pain63
Diarrhea53
Arthralgia40
Respiratory Infection4Not reported

特性

IUPAC Name

5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKCKJONYRRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040653, DTXSID50861027
Record name Balsalazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble as disodium salt
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase.
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

80573-04-2
Record name Balsalazide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balsalazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BALSALAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(4-Aminobenzoyl)-β-alanine (100 g) was suspended in water (1300 mL) and methanesulfonic acid (115.4 g) was added to this mixture. The mixture was cooled to 10° C. and a solution of sodium nitrite (34.46 g) in water (200 mL) was added at a rate such that the temperature stayed below 12° C. The mixture was stirred for 30 min and added to an ice-cold solution of salicylic acid (69.65 g), sodium hydroxide (40.35 g) and sodium carbonate (106.9 g) in 1 L water at 7-12° C. After 3 hours at 10° C., the mixture was heated to 60-65° C. and acidified to pH 4.0-4.5 by the addition of hydrochloric acid. After a further 3 hours at 60-65° C., the mixture was cooled to ambient temperature, filtered, washed with water and dried in vacuo to yield Balsalazide. Yield ca. 90%. Balsalazide was transformed into its disodium salt in ca. 85% yield by treatment with aqueous NaOH solution followed by crystallization from n-propanol/methanol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
115.4 g
Type
reactant
Reaction Step Two
Quantity
34.46 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
69.65 g
Type
reactant
Reaction Step Four
Quantity
40.35 g
Type
reactant
Reaction Step Four
Quantity
106.9 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1300 mL
Type
solvent
Reaction Step Six
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balsalazide
Reactant of Route 2
Reactant of Route 2
Balsalazide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Balsalazide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Balsalazide
Reactant of Route 5
Reactant of Route 5
Balsalazide
Reactant of Route 6
Balsalazide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。